molecular formula C12H14O B1580967 4-Methyl-2-phenylpent-2-enal CAS No. 26643-91-4

4-Methyl-2-phenylpent-2-enal

Cat. No.: B1580967
CAS No.: 26643-91-4
M. Wt: 174.24 g/mol
InChI Key: ULRYRAHIBWLZKC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-Methyl-2-phenyl-2-pentenal is a member of phenylacetaldehydes.

Mechanism of Action

Properties

CAS No.

26643-91-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(Z)-4-methyl-2-phenylpent-2-enal

InChI

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+

InChI Key

ULRYRAHIBWLZKC-XYOKQWHBSA-N

Isomeric SMILES

CC(C)/C=C(\C=O)/C1=CC=CC=C1

SMILES

CC(C)C=C(C=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C=C(C=O)C1=CC=CC=C1

boiling_point

82.00 to 87.00 °C. @ 0.70 mm Hg

density

0.980-0.986

26643-91-4

physical_description

Colourless to slightly yellow liquid;  Cocoa-like aroma

Pictograms

Irritant

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-phenylpent-2-enal
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-phenylpent-2-enal
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-phenylpent-2-enal
Reactant of Route 4
4-Methyl-2-phenylpent-2-enal
Reactant of Route 5
4-Methyl-2-phenylpent-2-enal
Reactant of Route 6
4-Methyl-2-phenylpent-2-enal
Customer
Q & A

Q1: What is the molecular formula and weight of 4-methyl-2-phenylpent-2-enal thiosemicarbazone?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C13H17N3S []. Using this information, we can calculate the molecular weight to be 247.36 g/mol.

Q2: Can you describe the key structural features of this compound thiosemicarbazone as determined by the study?

A2: The study reveals that in the solid state, the molecule of this compound thiosemicarbazone exhibits a specific spatial arrangement. The thiosemicarbazone moiety, which is mostly planar, is twisted relative to the phenyl ring by an angle of 53.15° []. This information suggests limited conjugation between these two parts of the molecule. Additionally, the crystal structure reveals the formation of hydrogen bonds between the N-H groups and the sulfur atom (N—H...S), leading to the creation of layers stacked along the crystallographic direction denoted as (100) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.